molecular formula C52H102O4 B583021 Bis(18-methylnonadecyl) dodecanedioate CAS No. 156376-94-2

Bis(18-methylnonadecyl) dodecanedioate

Cat. No.: B583021
CAS No.: 156376-94-2
M. Wt: 791.384
InChI Key: BIBCGKCLMSISQS-UHFFFAOYSA-N
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Description

Bis(18-methylnonadecyl) dodecanedioate is a high-molecular-weight diester derived from dodecanedioic acid and two 18-methylnonadecyl alcohol moieties. Its structure features a linear 12-carbon dicarboxylic acid backbone esterified with branched alkyl chains (18-methylnonadecyl groups). This compound is characterized by its long, branched hydrophobic chains, which confer unique physicochemical properties such as high thermal stability, low volatility, and resistance to hydrolysis. These attributes make it suitable for specialized industrial applications, including lubricants, plasticizers, and surfactants .

Properties

CAS No.

156376-94-2

Molecular Formula

C52H102O4

Molecular Weight

791.384

IUPAC Name

bis(18-methylnonadecyl) dodecanedioate

InChI

InChI=1S/C52H102O4/c1-49(2)43-37-31-25-19-15-11-7-5-9-13-17-23-29-35-41-47-55-51(53)45-39-33-27-21-22-28-34-40-46-52(54)56-48-42-36-30-24-18-14-10-6-8-12-16-20-26-32-38-44-50(3)4/h49-50H,5-48H2,1-4H3

InChI Key

BIBCGKCLMSISQS-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC(C)C

Synonyms

Dodecanedioic acid, diisoeicosyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include other dialkyl esters of dodecanedioic acid, such as:

  • Dimethyl dodecanedioate (C₁₂H₂₂O₄): A short-chain ester with methyl groups.
  • Diethyl dodecanedioate (C₁₆H₃₀O₄): An intermediate-chain ester with ethyl groups.
  • Bis(2-ethylhexyl) dodecanedioate (C₂₈H₅₂O₄): A branched ester with 2-ethylhexyl substituents.
Table 1: Comparative Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Applications
Bis(18-methylnonadecyl) dodecanedioate ~794 < 25 (liquid) Insoluble Lubricants, surfactants
Dimethyl dodecanedioate 230 35–38 Slightly soluble Fragrances, pharmaceuticals
Diethyl dodecanedioate 286 20–25 Low solubility Plasticizers, coatings
Bis(2-ethylhexyl) dodecanedioate 468 -50 (liquid) Insoluble PVC plasticizers, lubricants

Key Observations:

  • Molecular Weight and Branched Chains: this compound’s high molecular weight and branching result in superior thermal stability compared to linear esters like dimethyl or diethyl dodecanedioate .
  • Applications : While dimethyl dodecanedioate is used in fragrances and pharmaceuticals, the target compound’s bulkier structure aligns with industrial uses requiring hydrophobicity and durability .

Bioactivity and Toxicity Considerations

Unlike ammonium-based surfactants, the absence of charged groups in esters like this compound likely reduces cellular toxicity, making it safer for non-biological applications .

Spectral and Analytical Data

Spectral analysis methods from (e.g., NMR, IR) are critical for differentiating this compound from similar esters. For instance:

  • NMR : The compound’s branched alkyl chains produce distinct splitting patterns in proton NMR, contrasting with the simpler spectra of linear-chain esters.
  • Mass Spectrometry : High molecular weight and fragmentation patterns help distinguish it from lower-weight analogues like dimethyl dodecanedioate .

Market and Industrial Relevance

The dimethyl ester variant dominates the flavors and fragrances market due to its volatility and compatibility with organic matrices . In contrast, this compound’s niche applications in high-performance lubricants and surfactants reflect its tailored physicochemical profile. Market trends suggest growing demand for such specialized esters in automotive and aerospace industries, where thermal resilience is critical .

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